
6-Hydroxy-3,3',4',5,7,8-hexamethoxyflavone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Hydroxy-3,3',4',5,7,8-hexamethoxyflavone is a natural product found in Citrus reticulata and Citrus unshiu with data available.
Aplicaciones Científicas De Investigación
Cancer Research
Hydroxylated polymethoxyflavones (PMFs), including variants like 6-Hydroxy-3,3',4',5,7,8-hexamethoxyflavone, have shown promising results in cancer research. Studies have demonstrated their inhibitory effects on colon cancer cells. These compounds appear to act by modulating key signaling proteins related to cell proliferation and apoptosis, such as p21, CDK-2, and caspases, indicating their potential as therapeutic agents in cancer treatment (Qiu et al., 2010).
Antifungal and Anti-inflammatory Properties
Research also indicates that PMFs exhibit significant antifungal activities against pathogens like Colletotrichum gloeosporioides, which causes anthracnose disease in tropical fruits. This suggests a potential role for these compounds in the agricultural sector for controlling plant diseases (Almada-Ruiz et al., 2003). Additionally, PMFs have shown strong anti-inflammatory activities, making them relevant in the study of diseases characterized by inflammation.
Obesity and Metabolic Health
Further studies have explored the role of hydroxylated PMFs in metabolic health, particularly in the context of obesity. For instance, 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone from orange peel has been observed to effectively suppress obesity in high-fat-induced mouse models. This compound appears to regulate adipogenesis-related transcription factors and activate key signaling pathways, suggesting its potential in managing obesity and related metabolic disorders (Wang et al., 2016).
Anticancer Mechanisms
The role of PMFs in inducing apoptosis and cell-cycle arrest in cancer cells, particularly through mechanisms involving p53, Bax, and p21, has been extensively studied. This research underscores the potential of PMFs as anticancer agents, capable of influencing key cellular processes in cancer cells (Qiu et al., 2011).
Propiedades
Número CAS |
167416-97-9 |
|---|---|
Fórmula molecular |
C21H22O9 |
Peso molecular |
418.4 |
Nombre IUPAC |
2-(3,4-dimethoxyphenyl)-6-hydroxy-3,5,7,8-tetramethoxychromen-4-one |
InChI |
InChI=1S/C21H22O9/c1-24-11-8-7-10(9-12(11)25-2)16-19(27-4)14(22)13-17(26-3)15(23)20(28-5)21(29-6)18(13)30-16/h7-9,23H,1-6H3 |
Clave InChI |
VCOWIXWIOZUOJS-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(O2)C(=C(C(=C3OC)O)OC)OC)OC)OC |
SMILES canónico |
COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(O2)C(=C(C(=C3OC)O)OC)OC)OC)OC |
| 167416-97-9 | |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


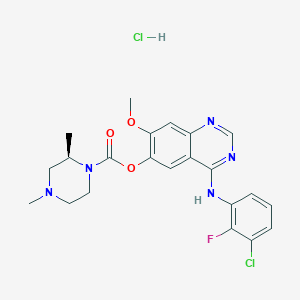
![2,2,2-trifluoroethyl N-{[(4-chloro-2-methoxy-5-methylphenyl)carbamoyl]methyl}carbamate](/img/structure/B1652897.png)
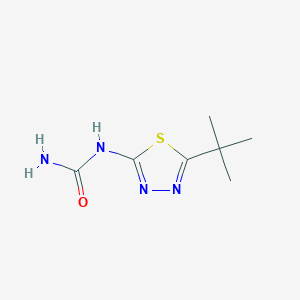

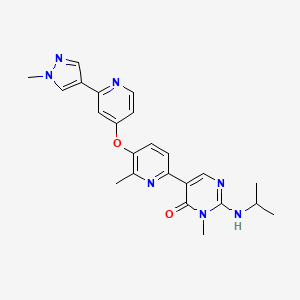
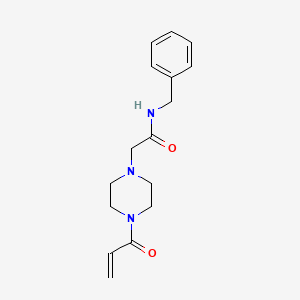
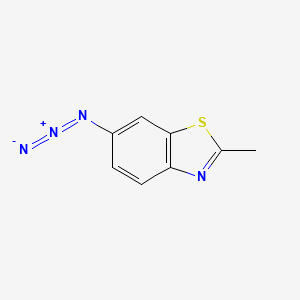
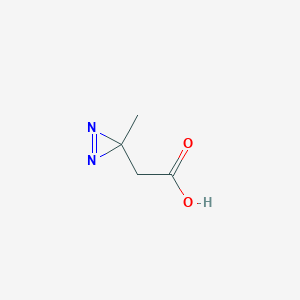
![2-[(2s)-Pyrrolidin-2-yl]acetamide](/img/structure/B1652909.png)
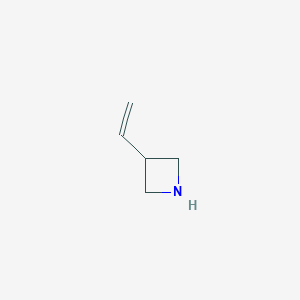
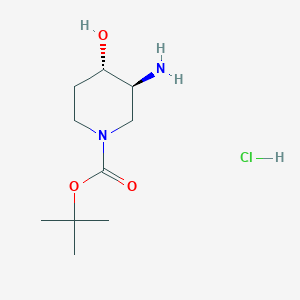
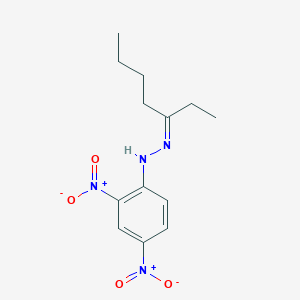
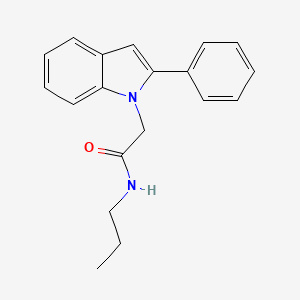
![Benzimidazo[1,2-c]quinazolin-6(12h)-one](/img/structure/B1652919.png)
